molecular formula C26H29FN6O3 B2974791 7-[(2-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851939-49-6

7-[(2-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2974791
CAS No.: 851939-49-6
M. Wt: 492.555
InChI Key: IZDGYPXBEKQQSB-UHFFFAOYSA-N
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Description

This compound is a xanthine derivative structurally related to theophylline and caffeine, featuring a purine-2,6-dione core with substitutions at positions 1, 3, 7, and 8. Key modifications include:

  • Position 8: A [4-(4-methoxyphenyl)piperazin-1-yl]methyl group, likely influencing receptor binding through electronic and spatial effects.
  • Positions 1 and 3: Methyl groups, common in xanthine derivatives to modulate solubility and activity.

The 4-methoxyphenyl substituent on the piperazine ring suggests targeting of neurotransmitter receptors (e.g., serotonin or adrenergic receptors), while the fluorophenyl group may enhance lipophilicity and blood-brain barrier penetration .

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN6O3/c1-29-24-23(25(34)30(2)26(29)35)33(16-18-6-4-5-7-21(18)27)22(28-24)17-31-12-14-32(15-13-31)19-8-10-20(36-3)11-9-19/h4-11H,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDGYPXBEKQQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions using fluorinated benzyl halides.

    Attachment of the piperazine moiety: This is typically done through nucleophilic substitution or reductive amination reactions.

    Final modifications: These may include methylation and other functional group transformations to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[(2-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Position 7 Substitution Position 8 Substitution Biological Activity Reference
Main Compound (2-Fluorophenyl)methyl 4-(4-Methoxyphenyl)piperazin-1-ylmethyl Hypothetical PDE inhibition, CNS activity (inferred)
Compound 8 (Bhatia et al., ) 2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl 4-(3,4-Dichlorophenyl)ethylpiperazine Antiasthmatic (PDE3 inhibition)
AM237 () (4-Chlorophenyl)methyl 4-Chloro-3-(trifluoromethoxy)phenoxy TRPC5 channel activation
Compound (4-Methylbenzyl) 4-Phenylpiperazin-1-yl Not specified (structural analogue)
Compound 3-Phenoxypropyl 4-(4-Methoxyphenyl)piperazin-1-yl Not specified (structural analogue)

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The dichlorophenyl group in Compound 8 () enhances PDE3 inhibition, suggesting electron-withdrawing substituents on the piperazine ring improve antiasthmatic activity . In contrast, the main compound’s 4-methoxyphenyl group (electron-donating) may shift activity toward CNS targets, such as serotonin receptors, as seen in fluorinated arylpiperazines () .
  • The 2-fluorophenyl group at position 7 in the main compound likely increases metabolic stability and lipophilicity, similar to fluorinated derivatives in antidepressant studies ().

shares the 4-methoxyphenylpiperazine motif but differs at position 7, highlighting the role of substitution flexibility in modulating activity .

Target Specificity: AM237 () activates TRPC5 channels via a phenoxy substitution at position 8, distinct from the main compound’s piperazine-based structure, which may favor PDE or receptor interactions .

Research Findings and Mechanistic Insights

  • Antiasthmatic Potential: The main compound’s structural similarity to Compound 8 () suggests possible PDE3 inhibition. However, the 4-methoxyphenyl group might reduce PDE3 affinity compared to dichlorophenyl derivatives, necessitating empirical validation .
  • CNS Activity : Fluorinated arylpiperazines in exhibit antidepressant/anxiolytic effects via serotonin receptor modulation. The main compound’s 2-fluorophenyl and 4-methoxyphenyl groups may synergize for dual PDE inhibition and receptor binding .
  • Metabolic Stability: The fluorine atom at position 7 could reduce cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogues .

Biological Activity

The compound 7-[(2-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

This compound features a purine core substituted with various functional groups that may contribute to its pharmacological properties. The presence of the fluorophenyl and methoxyphenyl groups suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and possibly in cancer treatment.

Anticancer Activity

Research indicates that compounds similar to the one often exhibit anticancer properties. For instance, a study involving various purine derivatives demonstrated moderate cytostatic activity against several human cancer cell lines, including breast and prostate cancer cell lines. The inhibition growth percentage (IGP) was notably significant in specific cases, suggesting that structural modifications can enhance anticancer efficacy .

Cell LineIGP (%)
MCF7 (Breast Cancer)23
DU145 (Prostate Cancer)>55

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Interaction : The piperazine group may interact with serotonin and dopamine receptors, influencing mood and cognition.
  • Enzyme Inhibition : Similar compounds have shown inhibitory activity against various enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the importance of structural modifications in enhancing biological activity:

  • A study on substituted piperazine derivatives indicated that modifications could lead to increased potency against prostate cancer cell lines .
  • Another investigation focused on purine derivatives revealed promising anticancer activities when evaluated in vitro against a panel of human tumor cell lines .

Q & A

Q. What are the recommended methodologies for synthesizing the compound with high purity?

Synthesis typically involves multi-step organic reactions, including alkylation of the purine-dione core with fluorophenyl and piperazinyl moieties. Key steps include:

  • Use of protective groups (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions .
  • Purification via high-performance liquid chromatography (HPLC) or column chromatography to isolate intermediates and final products .
  • Safety protocols, such as fume hoods and personal protective equipment (PPE), are critical due to reactive intermediates .

Q. How can researchers characterize the structural and electronic properties of the compound?

  • X-ray crystallography for definitive structural confirmation, as seen in analogous purine-dione derivatives .
  • NMR spectroscopy (1H, 13C, 19F) to verify substituent positions and purity .
  • Density Functional Theory (DFT) simulations to model electronic distributions and predict reactivity .

Q. What safety protocols are essential when handling the compound during experiments?

  • Immediate consultation with a physician in case of exposure, with provision of safety data sheets .
  • Use of solvent-resistant gloves and ventilation systems to mitigate inhalation risks .

Q. How can researchers ensure reproducibility of synthesis across laboratories?

  • Standardized protocols with detailed reaction parameters (e.g., temperature, solvent ratios) .
  • Sharing analytical reference standards (e.g., NMR spectra) to validate intermediate and final products .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing the compound?

  • Employ a 2^k factorial design to test variables like temperature, catalyst concentration, and solvent polarity .
  • Use statistical software (e.g., R or Python) to analyze interactions between variables and identify optimal conditions .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like phosphodiesterases .
  • COMSOL Multiphysics for simulating diffusion kinetics in membrane-based assays .
  • Validate predictions with in vitro enzyme inhibition assays .

Q. How should researchers address contradictions in pharmacological data related to the compound’s mechanism?

  • Cross-validate results using orthogonal assays (e.g., cell-based vs. enzyme-linked assays) .
  • Conduct a systematic review with bibliometric analysis to identify methodological inconsistencies in existing literature .

Q. What strategies can design derivatives for structure-activity relationship (SAR) studies?

  • Systematically modify substituents (e.g., fluorophenyl to chlorophenyl) and assess activity changes .
  • Use high-throughput screening to evaluate derivatives against target proteins .

Q. How does theoretical framework selection influence hypotheses about the compound’s biological activity?

  • Link hypotheses to receptor theory (e.g., GPCR antagonism) to guide assay selection .
  • Integrate molecular dynamics simulations to refine mechanistic models .

Q. How can AI-driven autonomous laboratories enhance discovery of novel applications?

  • Implement real-time adjustments in reaction parameters using AI algorithms trained on historical data .
  • Deploy end-to-end automation for iterative synthesis, testing, and data analysis .

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